Home > Products > Screening Compounds P117954 > 3-(4-Fluorophenyl)chroman-4-one
3-(4-Fluorophenyl)chroman-4-one -

3-(4-Fluorophenyl)chroman-4-one

Catalog Number: EVT-271619
CAS Number:
Molecular Formula: C15H11FO2
Molecular Weight: 242.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KBU2046 is a highly selective inhibitor of metastasis, binds to and stabilizes CDC37/HSP90β heterocomplexes. KBU2046 inhibits cell motility and cell invasion in vitro. KBU2046 inhibits metastasis, decreases bone destruction, and prolongs survival at nanomolar blood concentrations after oral administration. KBU2046 binds chaperone heterocomplexes, selectively alters binding of client proteins that regulate motility, and lacks all the hallmarks of classical chaperone inhibitors, including toxicity.

(3R,4S)-3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097)

  • Compound Description: CP-283,097 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit []. This compound exhibits neuroprotective effects by blocking glutamate toxicity in cultured hippocampal neurons [].
  • Relevance: CP-283,097 shares a core chroman-4-one scaffold with 3-(4-Fluorophenyl)chroman-4-one. The key structural difference lies in the substitution at the 3-position of the chroman ring. In CP-283,097, this position features a complex substituent incorporating a 4-(4-fluorophenyl)-4-hydroxypiperidine ring, distinguishing its pharmacological profile from 3-(4-Fluorophenyl)chroman-4-one [].

5-Hydroxy-2-methyl-chroman-4-one (HMC)

  • Compound Description: HMC is a naturally occurring compound isolated from the endogenous lichen fungus Daldinia fissa []. It demonstrates selective inhibition of human monoamine oxidase B (MAO-B) [], an enzyme implicated in neurodegenerative diseases. HMC exhibits potential as a candidate for treating conditions like Alzheimer's and Parkinson's disease due to its MAO-B inhibitory activity, blood-brain barrier permeability, and lack of cytotoxicity [].
  • Relevance: HMC shares the core chroman-4-one structure with 3-(4-Fluorophenyl)chroman-4-one. The key structural difference is the presence of a 4-fluorophenyl substituent at the 3-position in the target compound, while HMC has a methyl group at the 2-position and a hydroxyl group at the 5-position []. This comparison highlights how modifications to the chroman-4-one core can lead to diverse biological activities.

6,8-Dibromo-2-pentylchroman-4-one

  • Compound Description: This synthetic compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2) [], an enzyme implicated in aging-related diseases and neurodegenerative disorders. With an IC50 of 1.5 μM, it demonstrates high selectivity for SIRT2 over other sirtuin isoforms, SIRT1 and SIRT3 [].
  • Relevance: This compound, like 3-(4-Fluorophenyl)chroman-4-one, belongs to the chroman-4-one class of compounds. The variations lie in the substituents. 6,8-Dibromo-2-pentylchroman-4-one features bromine atoms at the 6- and 8-positions and a pentyl group at the 2-position. In contrast, 3-(4-Fluorophenyl)chroman-4-one has a 4-fluorophenyl group at the 3-position []. These differences underscore the impact of substituent modifications on both potency and selectivity within the chroman-4-one scaffold.

2-Hydroxymethyl-chroman-4-one

  • Compound Description: This compound is isolated from the culture filtrate of the bacterium Burkholderia sp. MSSP []. It exhibits antifungal activity against plant pathogens, including Pythium ultimum, Phytophthora capsici, and Sclerotinia sclerotiorum [].
  • Relevance: This compound shares the core chroman-4-one structure with 3-(4-Fluorophenyl)chroman-4-one. The key difference is the presence of a hydroxymethyl group at the 2-position, whereas 3-(4-Fluorophenyl)chroman-4-one has a 4-fluorophenyl group at the 3-position [].
  • Compound Description: These synthetic derivatives, designed based on flavonoid structures, act as inhibitors of pteridine reductase 1 (PTR1) [], an enzyme crucial for parasitic survival. Some of these derivatives exhibit activity against Trypanosoma brucei and Leishmania species, highlighting their potential as anti-parasitic agents [].
  • Relevance: While the specific structures of these derivatives are not fully detailed, the paper mentions that they are "chroman-4-one analogues of previously published chromen-4-one derivatives" []. This statement implies a structural similarity to 3-(4-Fluorophenyl)chroman-4-one, particularly the presence of the chroman-4-one core. These findings emphasize the versatility of the chroman-4-one scaffold in targeting various therapeutic areas.

N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine (NFPS)

  • Compound Description: NFPS is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1) []. By blocking GlyT1, NFPS increases synaptic glycine levels, leading to enhanced N-methyl-D-aspartate (NMDA) receptor function []. This pharmacological action suggests potential therapeutic applications for disorders associated with NMDA receptor hypofunction.
  • Relevance: While NFPS does not share the core chroman-4-one structure, it is relevant due to its incorporation of a 4-fluorophenyl group, a key structural element in 3-(4-Fluorophenyl)chroman-4-one []. This shared feature highlights the significance of the 4-fluorophenyl moiety in influencing biological activity.
Classification
  • Chemical Family: Chromanones
  • Molecular Formula: C15H12F O2
  • Molecular Weight: 248.25 g/mol
  • IUPAC Name: 3-(4-Fluorophenyl)chroman-4-one
Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)chroman-4-one can be achieved through several methods, typically involving the condensation of appropriate starting materials. One common approach is the one-pot synthesis method, which allows for the simultaneous formation of multiple bonds.

Methodology

  1. Starting Materials: The synthesis often begins with a phenolic compound and a suitable carbonyl source.
  2. Reagents: Common reagents include bases (like potassium carbonate), solvents (such as ethanol or methanol), and catalysts (like p-toluenesulfonic acid).
  3. Reaction Conditions: The reaction typically occurs under reflux conditions, allowing for efficient condensation and cyclization.
  4. Yield and Purification: The product is usually isolated through crystallization or chromatographic techniques to achieve high purity.

For example, a typical procedure might involve:

  • Mixing 2-hydroxyacetophenone with 4-fluorobenzaldehyde in the presence of a base.
  • Heating the mixture under reflux for several hours.
  • Purifying the resulting compound via column chromatography.
Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)chroman-4-one consists of a chroman core characterized by:

  • A fused benzene ring (ring A) and a dihydropyran moiety (ring B).
  • A fluorine atom attached to the para position of the phenyl group at the 3-position of the chroman skeleton.

Structural Data

  • Bond Angles: The bond angles around the carbon atoms in the chroman structure are approximately 109.5° for sp³ hybridized carbons and 120° for sp² hybridized carbons.
  • Conformation: The compound adopts a specific conformation that minimizes steric hindrance and maximizes π-stacking interactions due to its planar aromatic systems.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

3-(4-Fluorophenyl)chroman-4-one can participate in various chemical reactions due to its electrophilic nature:

  1. Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under basic conditions.
  2. Reduction Reactions: The carbonyl group can be reduced to form alcohols or methylene derivatives.
  3. Condensation Reactions: It can undergo further condensation with amines or other nucleophiles to form more complex structures.

Reaction Parameters

  • Temperature: Typically conducted at elevated temperatures (60–120 °C).
  • Solvent Choice: Polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used to facilitate reactions.
Mechanism of Action

The mechanism of action for compounds like 3-(4-Fluorophenyl)chroman-4-one often involves interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation or apoptosis.
  2. Receptor Modulation: The compound could bind to receptors, influencing signaling pathways related to inflammation or cancer.

Data Analysis

Studies have shown that chromanones can exhibit anti-inflammatory and anticancer activities, possibly through mechanisms involving oxidative stress modulation and apoptosis induction.

Physical and Chemical Properties Analysis

The physical properties of 3-(4-Fluorophenyl)chroman-4-one include:

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Reported melting points range around 85–90 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and DMSO but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

3-(4-Fluorophenyl)chroman-4-one has potential applications in various fields:

  1. Pharmaceuticals: As a scaffold for developing new drugs targeting cancer or inflammatory diseases.
  2. Agricultural Chemistry: Potential use in designing agrochemicals due to its biological activity.
  3. Material Science: Exploration in creating novel materials with specific electronic properties based on its molecular structure.
Introduction to Chroman-4-one Scaffolds in Medicinal Chemistry

Structural Significance of Chroman-4-one Derivatives in Drug Discovery

Chroman-4-one (benzodihydropyran-4-one) is a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a γ-pyrone ring with a saturated C2–C3 bond. This structure differentiates it from chromones (which feature a C2–C3 double bond), resulting in distinct electronic properties and enhanced conformational flexibility [1] [2]. The scaffold serves as the core structure for numerous biologically active natural products, including flavanones (e.g., naringenin), homoisoflavonoids, and tocopherol derivatives [2] [6]. Its significance arises from:

  • Multitargeting Capability: The keto group at C4 and aromatic rings enable interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic effects [1].
  • Structural Diversification: Positions C2, C3, and C6/C7 are readily modifiable, enabling optimization of pharmacokinetic and pharmacodynamic profiles (Table 1) [6] [9].
  • Bioactivity Spectrum: Natural and synthetic chroman-4-ones exhibit anticancer, antimicrobial, antidiabetic, and neuroprotective activities [1] [2]. For example, 6,7-methylenedioxychroman-4-one inhibits breast cancer cell lines (IC₅₀ ≤ 9.3 µg/mL) by disrupting angiogenesis [2].

Table 1: Structural Classification and Bioactivities of Chroman-4-one Derivatives

Structural ClassRepresentative CompoundBiological ActivityKey Targets
Simple Chromanones(R)-5-Hydroxy-2-methylchroman-4-oneAntitumor (fungal isolates)Cell cycle arrest
Flavanones (2-aryl)NaringeninAntioxidant, AntidiabeticPPARγ, α-glucosidase
Isoflavanones (3-aryl)7-MethoxyisoflavanoneAnticancer (HL-60 cells)Apoptosis induction
SpirochromanonesSpiro[chroman-2,4'-piperidin]-4-oneCytotoxic (multiple cell lines)Caspase activation
3-Benzylidene Derivatives(E)-3-(2’-Methoxybenzylidene) derivativeAntiangiogenic (IC₅₀ = 19 µM)Endothelial cell proliferation

Role of Fluorinated Phenyl Substituents in Bioactive Molecule Design

Fluorination is a strategic modification in drug design, leveraging fluorine’s unique properties:

  • Electronegativity and Polar Effects: Fluorine (Pauling electronegativity = 4.0) enhances binding affinity through dipole interactions and hydrogen bonding with target proteins [5] [10]. For instance, fluorinated chromanones show 3–5-fold improved BACE1 inhibition compared to non-fluorinated analogs due to interactions with catalytic aspartates (Asp32/Asp228) [3].
  • Metabolic Stability: The C–F bond resites oxidative metabolism by cytochrome P450 enzymes, prolonging half-lives. Fluorine substitution at phenyl ring para positions reduces metabolic clearance by >50% in hepatic microsomal assays [5] [8].
  • Membrane Permeability: Fluorine’s lipophilicity (π = +0.14) enhances log P values, improving blood-brain barrier penetration. Ortho-fluoro substituted chromen-4-one-oxadiazoles exhibit potent β-glucuronidase inhibition (IC₅₀ = 0.8 ± 0.1 µM), attributed to enhanced cellular uptake [9].

Table 2: Comparative Bioactivity of Fluorinated vs. Non-fluorinated Chroman-4-one Analogs

CompoundSubstituentBiological ActivityPotency (IC₅₀/EC₅₀)
(E)-3-Benzylidenechroman-4-oneH (non-fluorinated)Antiangiogenic (HUVEC)42 µM
(E)-3-(4-Fluorobenzylidene) derivative4-F-C₆H₄Antiangiogenic (HUVEC)19 µM
Chromen-4-one-oxadiazoleOrtho-Hβ-Glucuronidase inhibition42.3 ± 0.8 µM
Chromen-4-one-oxadiazoleOrtho-Fβ-Glucuronidase inhibition0.8 ± 0.1 µM
N-(4-oxo-2-(trifluoromethyl)chromen-7-yl) benzamideCF₃ at C2Cytotoxicity (MCF-7 cells)6.40 µg/mL

3-(4-Fluorophenyl)chroman-4-one: A Case Study in Flavonoid-Based Therapeutics

3-(4-Fluorophenyl)chroman-4-one exemplifies rational scaffold optimization, merging chroman-4-one’s pharmacological versatility with fluorine’s biophysical advantages:

  • Synthetic Accessibility: Synthesized via Claisen-Schmidt condensation of 4-fluorobenzaldehyde and chroman-4-one under basic conditions (KOH/EtOH), yielding the trans-isomer predominantly (>85%) [1] [10]. Fluorine-directed metalation enables selective C3 functionalization without protecting groups [8].
  • Mechanistic Insights:
  • Anticancer Activity: Induces G2/M arrest in MCF-7 cells by modulating ERK/MAPK signaling and ROS generation. Molecular docking reveals hydrophobic interactions with HER2 kinase (binding energy: −9.2 kcal/mol) [4] [10].
  • Anti-Amyloid Potential: Competitively inhibits BACE1 (Kᵢ = 0.27 µM), forming hydrogen bonds with Asp228 and van der Waals contacts with Tyr71 [3].
  • Structure-Activity Relationship (SAR):
  • C3 Aryl Group: 4-Fluorophenyl enhances activity over phenyl (2.5-fold) or 4-nitrophenyl (1.8-fold) in cytotoxicity assays, balancing electron-withdrawal and hydrophobicity [10].
  • C2/C3 Modifications: Saturation at C2–C3 (chromanone) improves metabolic stability over chromone analogs, while C2-CF₃ derivatives (e.g., compound 4h) enhance potency against A-549 cells (IC₅₀ = 22.09 µg/mL) [10].

Table 3: Predicted Binding Interactions of 3-(4-Fluorophenyl)chroman-4-one with Pharmacological Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interactions
HER2 Kinase3PP0−9.2H-bond: C4=O with Met801; π-π: Fluorophenyl–Phe864
BACE12WJO−10.4H-bond: C4=O with Asp228; Fluorine–Tyr71 hydrophobic
β-Glucuronidase1BHG−11.1H-bond: Ring B with Glu451; C3–F…Asp207 electrostatic

Future directions include developing bifunctional derivatives (e.g., chromanone-oxadiazole hybrids) to enhance multitarget engagement and in vivo efficacy validation in neurodegenerative and oncological models [9].

Properties

Product Name

3-(4-Fluorophenyl)chroman-4-one

IUPAC Name

3-(4-fluorophenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

InChI

InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2

InChI Key

XKAFGKFIJBGYAP-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

KBU2046; KBU-2046; KBU 2046;

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.